1,10-Phenanthroline monohydrate
Overview
Description
Phenanthroline monohydrate is a hydrated form of 1,10-phenanthroline, a heterocyclic organic compound. It is a white solid that is soluble in organic solvents and is often used as a ligand in coordination chemistry, forming strong complexes with most metal ions . The compound is known for its versatility and is widely used in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthroline monohydrate can be synthesized through two successive Skraup reactions of glycerol with o-phenylenediamine, catalyzed by sulfuric acid and an oxidizing agent, traditionally aqueous arsenic acid or nitrobenzene . The dehydration of glycerol gives acrolein, which condenses with the amine followed by cyclization .
Industrial Production Methods: In industrial settings, phenanthroline monohydrate is produced using similar synthetic routes but optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenanthroline monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using peroxomonosulfate ion in acidic aqueous solution.
Reduction: It can be reduced using common reducing agents under controlled conditions.
Substitution: Phenanthroline monohydrate can participate in substitution reactions with various electrophiles and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield mono-N-oxides of phenanthroline .
Scientific Research Applications
Phenanthroline monohydrate has a wide range of scientific research applications:
Mechanism of Action
Phenanthroline monohydrate exerts its effects primarily through its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes . The compound targets various molecular pathways involving metal ions, making it useful in studying metal ion interactions in biological systems .
Comparison with Similar Compounds
- 2,2’-Bipyridine
- Ferroin
- Phenanthrene
Phenanthroline monohydrate stands out for its versatility and effectiveness in forming stable metal complexes, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
1,10-phenanthroline;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQJCISYYXZCAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2.H2O, C12H10N2O | |
Record name | O-PHENANTHROLINE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20869 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075302 | |
Record name | 1,10-Phenanthroline, monohydrate | |
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Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-phenanthroline monohydrate appears as white crystalline powder or solid. Slight odor. (NTP, 1992), White solid with a mild odor; [CAMEO] Off-white odorless crystals; [Alfa Aesar MSDS] | |
Record name | O-PHENANTHROLINE MONOHYDRATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20869 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-Phenanthroline monohydrate | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992) | |
Record name | O-PHENANTHROLINE MONOHYDRATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20869 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
5144-89-8 | |
Record name | O-PHENANTHROLINE MONOHYDRATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20869 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,10-Phenanthroline, monohydrate | |
Source | CAS Common Chemistry | |
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Record name | o-Phenanthroline monohydrate | |
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Record name | 1,10-Phenanthroline, monohydrate | |
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Record name | 1,10-Phenanthroline monohydrate | |
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Record name | O-PHENANTHROLINE MONOHYDRATE | |
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Melting Point |
212 to 219 °F (NTP, 1992) | |
Record name | O-PHENANTHROLINE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20869 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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